molecular formula C19H28N2O3S B3965757 N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B3965757
M. Wt: 364.5 g/mol
InChI Key: LLLWKWOOEBKWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood, but it is believed to act on the voltage-gated sodium channels in the central nervous system. By modulating the activity of these channels, this compound can reduce the excitability of neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, leading to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its ability to exhibit multiple therapeutic effects, making it a promising candidate for the treatment of various disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.

Future Directions

There are several future directions for the research on N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One potential direction is to investigate its potential use in the treatment of neuropathic pain. Additionally, further investigations are needed to determine its potential for the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Finally, more studies are needed to fully understand its mechanism of action and potential side effects, which will aid in the development of safer and more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to exhibit multiple therapeutic effects makes it a promising candidate for the treatment of various neurological and inflammatory disorders. However, further investigations are needed to fully understand its mechanism of action and potential side effects, which will aid in the development of safer and more effective therapeutic agents.

Scientific Research Applications

N-cyclohexyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

properties

IUPAC Name

N-cyclohexyl-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-15-10-12-21(13-11-15)25(23,24)18-9-5-6-16(14-18)19(22)20-17-7-3-2-4-8-17/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLWKWOOEBKWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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